4-Benzyl-6-chloropyridin-2-amine
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Overview
Description
4-Benzyl-6-chloropyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a benzyl group at the 4-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloropyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like toluene at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .
Scientific Research Applications
4-Benzyl-6-chloropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridin-2-amine: A similar compound with a chlorine atom at the 4-position instead of the 6-position.
2-Amino-6-chloropyridine: Another related compound with an amino group at the 2-position and a chlorine atom at the 6-position.
Uniqueness
4-Benzyl-6-chloropyridin-2-amine is unique due to the presence of both a benzyl group and a chlorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-benzyl-6-chloropyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15) |
InChI Key |
RTZCOYHKFZUDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)N |
Origin of Product |
United States |
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